Methyl 2-hydroxy-1-naphthoate
Description
Contextualization within Naphthoate Chemistry and Derivatives
To understand the significance of Methyl 2-hydroxy-1-naphthoate, it is essential to first consider the broader families of hydroxynaphthoates and naphthol derivatives to which it belongs.
General Overview of Hydroxynaphthoates in Research
Hydroxynaphthoates are a class of organic compounds that feature both a hydroxyl and a carboxylate group attached to a naphthalene (B1677914) ring system. These compounds are of considerable interest in various fields of research. For instance, hydroxynaphthoate (B12740854) derivatives are recognized for their biological and medicinal properties. ossila.com Some have been identified in natural products with cytotoxic effects. ossila.com In drug discovery, hydroxynaphthoates serve as important intermediates for synthesizing compounds with potential anti-carcinogenic activity. ossila.com Furthermore, certain hydroxynaphthoate esters, such as methyl 1-hydroxy-2-naphthoate (B8527853) and ethyl 1,6-dihydroxy-2-naphthoate, have demonstrated anti-inflammatory properties. ossila.com The parent acid, 1-hydroxy-2-naphthoic acid, has been noted for its antibacterial capabilities. ossila.com Another example is Bephenium hydroxynaphthoate, which has been used as an anthelmintic agent to treat hookworm and roundworm infections. medchemexpress.compatsnap.comajtmh.org
Role of Naphthol Derivatives in Chemical and Biological Fields
Naphthol derivatives, compounds derived from naphthalene by the substitution of one or more hydrogen atoms with hydroxyl groups, are a cornerstone in various chemical and biological disciplines. mdpi.comrsc.org These compounds exhibit a wide array of biological activities, including anti-inflammatory, antibacterial, antiviral, and antiproliferative properties. mdpi.comnih.gov For example, 1-amidoalkyl-2-naphthols are of increasing interest due to their diverse biological activities and their use in preparing other important bioactive molecules. mdpi.com The synthesis of these derivatives is often achieved through multicomponent reactions, highlighting the active research in developing efficient synthetic methodologies. mdpi.com
In addition to their biological significance, naphthol derivatives are crucial in materials science. Their unique photophysical properties, such as fluorescence and photostability, make them valuable in the development of organic light-emitting diodes (OLEDs), high-performance dyes, and fluorescent probes for cell imaging and molecular diagnostics. rsc.org The ease of their synthesis and the flexibility for structural modifications further enhance their utility in creating novel materials and biologically active agents. rsc.orgnih.gov
Significance in Contemporary Chemical and Biological Research
The research interest in this compound stems from its potential applications derived from its specific chemical structure. As a naphthol derivative, it is investigated for its own biological activities and as a key intermediate in the synthesis of more complex molecules. mdpi.comrsc.org For instance, research has shown that a related compound, methyl-1-hydroxy-2-naphthoate, can inhibit the inflammatory response in macrophages by suppressing specific signaling pathways. nih.gov This highlights the potential of such compounds in the development of new anti-inflammatory agents.
Furthermore, the study of the photophysical properties of hydroxynaphthoic acid derivatives, including excited-state intramolecular proton transfer (ESIPT), is an active area of research. researchgate.net These studies are crucial for the design of molecular switches, sensors, and other photoactive materials.
Scope and Objectives of Research on this compound
The primary objectives of academic research on this compound can be broadly categorized as follows:
Synthesis and Characterization: A significant portion of research is dedicated to developing efficient and novel methods for the synthesis of this compound and its derivatives. chem960.comresearchgate.netprepchem.com This includes exploring different catalysts and reaction conditions to improve yields and purity. The synthesized compounds are then thoroughly characterized using various spectroscopic and analytical techniques.
Investigation of Chemical Properties: Researchers are interested in understanding the fundamental chemical properties of this compound, including its reactivity and potential as a precursor for other compounds. For example, it can be used as a starting material for the synthesis of axially chiral benzimidazole (B57391) derivatives and aza-mollugin derivatives. chemicalbook.comsigmaaldrich.com
Exploration of Biological Activity: A key objective is to screen this compound and its derivatives for various biological activities. nih.govijpsjournal.comresearchgate.net This involves in vitro and in silico studies to identify potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer agents.
Understanding Structure-Activity Relationships: By synthesizing and testing a series of related compounds, researchers aim to establish structure-activity relationships. This knowledge is crucial for the rational design of new molecules with enhanced biological activity or specific desired properties.
Metabolic and Degradation Studies: Understanding how compounds like this compound are metabolized or degraded is important, particularly in environmental and toxicological contexts. For example, 2-hydroxy-1-naphthoic acid has been identified as a metabolite in the degradation of phenanthrene (B1679779) by certain bacteria. oup.com
Properties
IUPAC Name |
methyl 2-hydroxynaphthalene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-12(14)11-9-5-3-2-4-8(9)6-7-10(11)13/h2-7,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEENMPKUUNPLHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC2=CC=CC=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344651 | |
| Record name | Methyl 2-hydroxy-1-naphthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947-65-9 | |
| Record name | Methyl 2-hydroxy-1-naphthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Advanced Synthesis and Reaction Methodologies for Methyl 2 Hydroxy 1 Naphthoate
Established Synthetic Routes and Mechanistic Investigations
The traditional and most straightforward method for the synthesis of Methyl 2-hydroxy-1-naphthoate is the esterification of 2-hydroxy-1-naphthoic acid. Concurrently, modern synthetic chemistry has paved the way for novel reaction pathways, employing innovative catalyst systems to achieve this transformation under varied conditions.
Esterification of 2-hydroxy-1-naphthoic acid
The classical approach to synthesizing this compound involves the direct esterification of 2-hydroxy-1-naphthoic acid with methanol (B129727). This reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid or hydrochloric acid, in a process widely known as Fischer-Speier esterification.
The mechanism of Fischer esterification is a well-established example of nucleophilic acyl substitution. The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methanol. The subsequent formation of a tetrahedral intermediate is followed by a proton transfer from the incoming alcohol moiety to one of the hydroxyl groups. This creates a good leaving group, water, which is then eliminated to form a protonated ester. Finally, deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final product, this compound. The entire process is reversible, and to drive the equilibrium towards the product side, an excess of methanol is often used, or the water formed during the reaction is removed.
| Step | Description | Key Intermediate |
|---|---|---|
| 1 | Protonation of the carbonyl oxygen of 2-hydroxy-1-naphthoic acid. | Protonated carboxylic acid |
| 2 | Nucleophilic attack by methanol on the carbonyl carbon. | Tetrahedral intermediate |
| 3 | Proton transfer from the methanol moiety to a hydroxyl group. | Protonated tetrahedral intermediate |
| 4 | Elimination of a water molecule. | Protonated ester |
| 5 | Deprotonation to yield the final ester and regenerate the acid catalyst. | This compound |
Exploration of Novel Reaction Pathways and Catalyst Systems
The quest for more efficient and selective synthetic methods has led to the exploration of various novel reaction pathways and catalyst systems. These modern approaches often offer advantages in terms of reaction conditions, substrate scope, and functional group tolerance.
Recent research has demonstrated the utility of iron catalysis in the synthesis of complex molecules derived from 2-hydroxy-1-naphthoates. For instance, an iron-catalyzed [3 + 2] annulation of O-acyl oximes with 2-hydroxy-1-naphthoates has been developed for the synthesis of benzo[g]indoles. While not a direct synthesis of this compound itself, this methodology showcases the reactivity of the naphthoate scaffold under iron catalysis and opens avenues for the development of novel iron-catalyzed reactions for its direct synthesis or functionalization. The proposed mechanism involves the simultaneous activation of both substrates to form two radical intermediates, followed by a selective C-N radical coupling. This highlights the potential of earth-abundant and low-cost iron catalysts in advancing the chemistry of naphthoic acid derivatives.
Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a metal-free alternative to traditional catalysis. While specific research on the direct organocatalytic esterification of 2-hydroxy-1-naphthoic acid is still developing, the principles of organocatalysis can be applied. For example, Brønsted acid-catalyzed atroposelective coupling of carboxylic acids with alcohols using ynamide mediation has been reported. This approach could potentially be adapted for the synthesis of this compound, offering a highly selective and metal-free route. Furthermore, organocatalytic asymmetric dearomatization reactions of naphthols have been extensively studied, indicating the amenability of the naphthol moiety to activation by organocatalysts. These studies provide a strong foundation for the future development of direct and enantioselective organocatalytic methods for the synthesis of chiral derivatives of this compound.
Green Chemistry and Sustainable Synthesis of this compound
In line with the growing importance of sustainable chemical processes, research has focused on developing environmentally benign methods for the synthesis of this compound. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Development of Environmentally Benign Synthetic Procedures
Several green chemistry strategies have been explored for the esterification of carboxylic acids, which are directly applicable to the synthesis of this compound. One promising approach is the use of solid acid catalysts. These catalysts, such as zeolites, ion-exchange resins, or metal oxides, offer several advantages over traditional homogeneous acid catalysts. They are easily separable from the reaction mixture, reusable, and often less corrosive, which simplifies the work-up procedure and reduces waste generation. For instance, zirconium-based solid acids have shown good activity in the esterification of various benzoic acids with methanol.
Another environmentally friendly technique is the use of microwave irradiation to accelerate the reaction. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products by minimizing side reactions. This method is more energy-efficient compared to conventional heating. The application of microwave-assisted esterification to 2-hydroxy-1-naphthoic acid could provide a rapid and efficient route to this compound.
| Methodology | Catalyst/Condition | Key Advantages | Potential for this compound Synthesis |
|---|---|---|---|
| Solid Acid Catalysis | Zeolites, Ion-exchange resins, Metal oxides (e.g., ZrO2) | - Easy separation and reusability of catalyst
| High potential for a clean and efficient synthesis process. |
| Microwave-Assisted Synthesis | Microwave irradiation | - Drastically reduced reaction times
| Applicable for rapid and high-yield production. |
Atom Economy and Reaction Efficiency Analysis
The synthesis of this compound can be approached through various routes, with the classical method involving the Kolbe-Schmitt reaction of 2-naphthol (B1666908) followed by esterification of the resulting 2-hydroxy-1-naphthoic acid. An analysis of this pathway provides insight into its inherent efficiency from a green chemistry perspective. Atom economy is a theoretical measure of the efficiency of a chemical reaction, representing the percentage of atoms from the reactants that are incorporated into the desired product. primescholars.comresearchgate.net
Carboxylation of Sodium 2-naphthoxide: Sodium 2-naphthoxide, formed by treating 2-naphthol with a base like sodium hydroxide, is carboxylated using carbon dioxide under pressure and heat. wikipedia.orgresearchgate.net Subsequent acidification yields 2-hydroxy-1-naphthoic acid.
Esterification: The resulting carboxylic acid is then esterified, typically using methanol in the presence of an acid catalyst (e.g., sulfuric acid), to produce this compound.
To calculate the theoretical maximum atom economy, we sum the molecular weights of the reactants and divide the molecular weight of the desired product by this total.
Table 1: Molecular Weight of Compounds for Atom Economy Calculation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|
| 2-Naphthol | C₁₀H₈O | 144.17 |
| Carbon Dioxide | CO₂ | 44.01 |
| Methanol | CH₄O | 32.04 |
| Total Reactants | 220.22 | |
| This compound | C₁₂H₁₀O₃ | 202.21 |
Calculation:
Percent Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 Percent Atom Economy = (202.21 / 220.22) x 100 ≈ 91.8%
Reaction efficiency is also critically dependent on the chemical yield of each step. The Kolbe-Schmitt reaction on naphthol derivatives can be complex, with regioselectivity being a significant challenge. Carboxylation of sodium 2-naphthoxide can occur at both the C1 and C3 positions, leading to a mixture of 2-hydroxy-1-naphthoic acid and 3-hydroxy-2-naphthoic acid. wikipedia.orgresearchgate.net Reaction conditions such as temperature and pressure must be carefully controlled to maximize the yield of the desired C1-carboxylated isomer. wikipedia.org Similarly, the efficiency of the esterification step is governed by equilibrium, often requiring excess methanol or removal of water to drive the reaction to completion.
Derivatization Strategies and Functionalization
This compound serves as a versatile scaffold for the synthesis of more complex molecules. The naphthalene (B1677914) ring, activated by the hydroxyl group, is amenable to electrophilic substitution, while the hydroxyl and ester moieties provide handles for further chemical modification. These derivatization strategies are crucial for tuning the molecule's physical, chemical, and biological properties.
The synthesis of analogues of this compound typically involves the introduction of various functional groups onto the naphthalene core. This can be achieved either by functionalizing the 2-naphthol starting material before carboxylation and esterification or by direct substitution on the pre-formed naphthoate ring system.
Common derivatization reactions include:
Halogenation: Introducing bromine or chlorine atoms, which can serve as handles for subsequent cross-coupling reactions.
Nitration: Introduction of a nitro group, which can be reduced to an amino group, providing a point for further functionalization, for instance, through amide bond formation.
Alkylation and Acylation: Friedel-Crafts type reactions can introduce alkyl or acyl groups to the aromatic ring, modifying the steric and electronic properties of the molecule.
For example, analogues such as 2-hydroxy-5-methyl-1-naphthoic acid have been synthesized, demonstrating that substitution on the naphthalene ring is a viable strategy for creating structural diversity. researchgate.net
Achieving regioselectivity—the control of where a new functional group is installed on the molecule—is a key challenge in the synthesis of substituted naphthoate analogues. The inherent directing effects of the existing hydroxyl (-OH) and methoxycarbonyl (-COOCH₃) groups play a crucial role. The powerful ortho-, para-directing hydroxyl group strongly activates the ring towards electrophilic aromatic substitution, primarily at the C4 position.
Modern synthetic methods have been developed to achieve high regioselectivity in the functionalization of naphthols and their derivatives. rsc.org Gold-catalyzed C-H bond functionalization, for instance, has been shown to enable regiodivergent and chemoselective modification of naphthols with α-aryl-α-diazoesters. nih.gov By carefully selecting the ligand and counteranion, it is possible to direct the functionalization to different positions on the naphthol ring. rsc.orgnih.gov While the free hydroxyl group can be reactive towards diazo compounds, leading to O-H insertion, catalytic systems have been devised to favor the more synthetically useful C-H functionalization. nih.gov These advanced techniques provide precise control over the molecular architecture, allowing for the synthesis of specific isomers that would be difficult to obtain through classical electrophilic substitution reactions.
The this compound moiety is a valuable building block for the construction of larger, more complex molecular structures. Its rigid bicyclic aromatic core and functional groups make it suitable for incorporation into a variety of molecular architectures, from bioactive compounds to functional materials.
One key application is in the synthesis of ligands for coordination chemistry. The hydroxyl and carboxylate groups can act as a bidentate chelating unit for metal ions. For example, 2-hydroxy-1-naphthoic acid has been used to synthesize platinum(II) complexes.
Furthermore, naphthol derivatives are used as building blocks in supramolecular chemistry and in the synthesis of bioactive molecules. Amidoalkyl naphthols, which can be derived from related naphthol precursors, are important intermediates for preparing other biologically active compounds. mdpi.com The condensation of the related 2-hydroxy-1-naphthaldehyde (B42665) with various amines to form Schiff bases is another common strategy to build larger molecular systems with potential applications in medicinal chemistry. The core naphthol structure is a key component in many natural products and pharmaceuticals, highlighting its importance as a synthetic starting point. guidechem.comnih.gov
Iii. Spectroscopic Characterization and Advanced Analytical Techniques in Research
Advanced Spectroscopic Methods for Structural Elucidation
Modern spectroscopic methods are indispensable for the unambiguous structural elucidation of organic molecules like Methyl 2-hydroxy-1-naphthoate. Techniques such as Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (Infrared and Raman) offer complementary information, enabling a comprehensive characterization of the compound's atomic framework and bonding characteristics.
High-Resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of this compound. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Proton (¹H) NMR spectroscopy provides information on the chemical environment of the hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methyl ester protons, and the hydroxyl proton. The integration of these signals would correspond to the number of protons in each environment.
The six protons on the naphthalene (B1677914) ring are chemically distinct and are expected to appear in the aromatic region of the spectrum (typically δ 6.5-8.5 ppm). Their precise chemical shifts and multiplicities (e.g., doublet, triplet, doublet of doublets) are determined by their position on the ring and their coupling with neighboring protons. The methyl group of the ester function (-OCH₃) is expected to appear as a sharp singlet, typically in the range of δ 3.5-4.0 ppm. A key feature is the signal for the hydroxyl (-OH) proton, which is involved in a strong intramolecular hydrogen bond. This involvement typically causes the proton to be significantly deshielded, resulting in a downfield chemical shift, often observed above δ 10 ppm.
While specific experimental data with precise chemical shifts and coupling constants are not widely published, the expected signals can be summarized as follows:
| Proton Type | Expected Multiplicity | Expected Integration | Expected Chemical Shift (ppm) |
| Aromatic (C₃-H) | Doublet | 1H | ~7.0-8.0 |
| Aromatic (C₄-H) | Triplet/Doublet of Doublets | 1H | ~7.2-8.2 |
| Aromatic (C₅-H to C₈-H) | Multiplets | 4H | ~7.4-8.5 |
| Methyl Ester (-OCH₃) | Singlet | 3H | ~3.5-4.0 |
| Hydroxyl (-OH) | Singlet (broad) | 1H | >10 |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. This compound possesses 12 carbon atoms, each in a unique chemical environment, which should result in 12 distinct signals in the ¹³C NMR spectrum. The expected chemical shifts would differentiate the carbonyl carbon of the ester (typically δ 165-175 ppm), the carbon atom attached to the hydroxyl group (C2), the carbon bearing the ester group (C1), the remaining aromatic carbons, and the methyl carbon of the ester group (typically δ 50-60 ppm).
To definitively assign each proton and carbon signal, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to trace the connectivity of the protons on the naphthalene ring system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of carbon signals for all protonated carbons.
| Carbon Type | Expected Number of Signals | Expected Chemical Shift Range (ppm) |
| Carbonyl (-C=O) | 1 | 165-175 |
| Aromatic (C-O) | 1 | 150-160 |
| Aromatic (Quaternary) | 3 | 110-140 |
| Aromatic (CH) | 6 | 115-135 |
| Methyl Ester (-OCH₃) | 1 | 50-60 |
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that provides information about the spatial proximity of nuclei, regardless of whether they are connected through chemical bonds. For this compound, a key application of NOESY would be to provide direct evidence for the conformation stabilized by the strong intramolecular hydrogen bond. A cross-peak between the hydroxyl (-OH) proton and the protons of the methyl ester (-OCH₃) group would indicate that these groups are close in space. This would confirm the cis-enol conformation where the hydroxyl proton is hydrogen-bonded to the carbonyl oxygen, a critical feature of the molecule's ground-state structure.
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bond types, making these methods highly effective for functional group identification and for studying intermolecular and intramolecular interactions.
For this compound, the IR and Raman spectra would be expected to show characteristic bands for the O-H stretch, C-H stretches (both aromatic and aliphatic), the ester C=O stretch, and aromatic C=C stretching vibrations. The positions of the O-H and C=O bands are particularly sensitive to the presence of hydrogen bonding.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| O-H Stretch | Hydroxyl (-OH) | 3200-3400 (Broad) | Frequency is lowered (red-shifted) and band is broadened due to strong intramolecular hydrogen bonding. |
| C-H Stretch (Aromatic) | Naphthalene Ring | 3000-3100 | |
| C-H Stretch (Aliphatic) | Methyl (-CH₃) | 2850-3000 | |
| C=O Stretch | Ester Carbonyl | ~1650-1680 | Frequency is lowered (red-shifted) from the typical ester range (~1735-1750 cm⁻¹) due to conjugation and intramolecular hydrogen bonding. |
| C=C Stretch | Aromatic Ring | 1450-1600 | A series of sharp bands characteristic of the naphthalene skeleton. |
| C-O Stretch | Ester & Phenol (B47542) | 1200-1300 |
A defining structural feature of this compound is the strong intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the carbonyl oxygen of the ester group (O-H···O=C). This interaction significantly influences the molecule's spectroscopic properties and chemical behavior.
Evidence from NMR: In ¹H NMR spectroscopy, this hydrogen bond locks the hydroxyl proton in a specific chemical environment where it is strongly deshielded by the nearby carbonyl group's electron cloud. This results in a pronounced downfield chemical shift for the OH proton, a hallmark of strong intramolecular hydrogen bonding.
Evidence from Vibrational Spectroscopy: In IR spectroscopy, the hydrogen bond weakens the O-H bond, causing its stretching vibration to occur at a lower frequency (a "red shift") compared to a free, non-hydrogen-bonded hydroxyl group (which typically appears as a sharp band around 3600 cm⁻¹). The band also becomes significantly broader. Similarly, the C=O bond of the ester is also weakened by this interaction, resulting in a red shift of its stretching frequency to a lower wavenumber than would be expected for a typical naphthoate ester.
Research has shown that the relative position of this intramolecular hydrogen bond in the naphthalene skeleton acts as a critical switch that controls the molecule's photophysical properties. For this compound, the strong ground-state hydrogen bond inhibits processes like Excited-State Intramolecular Proton Transfer (ESIPT), a phenomenon observed in some of its isomers. mdpi.comrsc.org
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Identification of Functional Groups and Molecular Conformations
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental tools for identifying the functional groups and determining the molecular conformation of this compound.
The IR spectrum of this compound reveals characteristic absorption bands that confirm the presence of its key functional groups. A broad band in the region of 3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with its broadness suggesting intermolecular hydrogen bonding in the solid state. The sharp, strong absorption band around 1680 cm⁻¹ is attributed to the C=O stretching of the ester carbonyl group. Aromatic C-H stretching vibrations are observed as a series of bands above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene ring appear in the 1600-1450 cm⁻¹ region. The C-O stretching of the ester and phenol groups are typically found in the 1300-1000 cm⁻¹ fingerprint region.
¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework. In the ¹H NMR spectrum, the hydroxyl proton typically appears as a singlet at a downfield chemical shift, often above 10 ppm, due to intramolecular hydrogen bonding with the adjacent carbonyl group. The methyl protons of the ester group resonate as a sharp singlet around 4.0 ppm. The aromatic protons of the naphthalene ring system exhibit a complex pattern of multiplets in the range of 7.0-8.5 ppm.
Table 1: Characteristic Spectroscopic Data for this compound
| Technique | Feature | Characteristic Signal/Region |
|---|---|---|
| IR Spectroscopy | O-H Stretch | ~3200 cm⁻¹ (broad) |
| C=O Stretch (Ester) | ~1680 cm⁻¹ (strong, sharp) | |
| Aromatic C-H Stretch | >3000 cm⁻¹ | |
| Aromatic C=C Stretch | 1600-1450 cm⁻¹ | |
| ¹H NMR | Hydroxyl Proton (-OH) | >10 ppm (singlet) |
| Methyl Protons (-OCH₃) | ~4.0 ppm (singlet) | |
| Aromatic Protons | 7.0-8.5 ppm (multiplets) | |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~170 ppm |
| C2 Carbon (-C-OH) | ~160 ppm | |
| Aromatic Carbons | 110-140 ppm | |
| Methyl Carbon (-OCH₃) | ~52 ppm |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]⁺•) and various fragment ions.
The mass spectrum of this compound would exhibit a molecular ion peak at a mass-to-charge ratio (m/z) of 202, corresponding to its molecular weight (C₁₂H₁₀O₃). The fragmentation pattern provides valuable structural information. A common fragmentation pathway for esters is the loss of the alkoxy group. For this compound, this would involve the loss of a methoxy (B1213986) radical (•OCH₃), resulting in a prominent peak at m/z 171. This acylium ion is resonance-stabilized.
Another characteristic fragmentation is the loss of the entire ester group as a neutral molecule of methyl formate (B1220265) (HCOOCH₃), which has a mass of 60, leading to a fragment at m/z 142. Further fragmentation of the naphthalene core can also occur, leading to smaller fragments. The mass spectrum of the parent acid, 2-hydroxy-1-naphthoic acid, shows a molecular ion at m/z 188 and a base peak at m/z 170 due to the loss of water. While the fragmentation of the methyl ester will differ, the stability of the naphthoyl cation is a driving force in its fragmentation. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental compositions.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Formula |
|---|---|---|
| 202 | Molecular Ion | [C₁₂H₁₀O₃]⁺• |
| 171 | Loss of •OCH₃ | [C₁₁H₇O₂]⁺ |
| 143 | Loss of •OCH₃ and CO | [C₁₀H₇O]⁺ |
| 115 | Naphthalene ring fragment | [C₉H₇]⁺ |
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
UV-Vis absorption and fluorescence spectroscopy provide insights into the electronic transitions and photophysical behavior of this compound. The UV-Vis absorption spectrum is characterized by multiple absorption bands in the ultraviolet region, arising from π→π* transitions within the naphthalene ring system. Typically, naphthalene derivatives exhibit strong absorptions. For 2-naphthoic acid, absorption maxima are observed around 236 nm, 280 nm, and 334 nm, and similar absorption bands are expected for its methyl ester derivative. The position and intensity of these bands can be influenced by the solvent polarity.
Excited-state intramolecular proton transfer (ESIPT) is a photophysical process that can occur in molecules containing both a proton donor (like a hydroxyl group) and a proton acceptor (like a carbonyl group) in close proximity, connected by an intramolecular hydrogen bond. Upon photoexcitation, the acidity and basicity of these groups can change, leading to the transfer of a proton from the donor to the acceptor in the excited state. This process often results in a large Stokes shift, meaning a significant difference between the absorption and emission wavelengths, and can lead to dual fluorescence from both the initial (enol) and the proton-transferred (keto) forms.
However, studies on related naphthoate esters have shown that the relative positions of the hydroxyl and carboxyl groups on the naphthalene ring are critical for observing ESIPT fluorescence. For this compound, research suggests that it does not exhibit significant ESIPT-based fluorescence. This is attributed to the rapid non-radiative decay of its excited keto tautomer, which provides an efficient deactivation pathway for the excited state, quenching the fluorescence from the proton-transferred form.
Solvatochromism refers to the change in the position, intensity, and shape of the absorption and emission bands of a compound with a change in the polarity of the solvent. This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent molecules. While detailed studies on the solvatochromism of this compound are not extensively reported, it is expected that the polar hydroxyl and ester groups would lead to some degree of solvatochromic shift. In polar solvents, the ground state is likely to be more stabilized than the excited state, which could lead to a blue shift (hypsochromic shift) in the absorption spectrum. The environmental effects on the photophysics would primarily relate to the solvent's ability to participate in hydrogen bonding, which could compete with the intramolecular hydrogen bond and influence the non-radiative decay pathways.
X-ray Crystallography and Solid-State Characterization
X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Crystal Structure Determination and Polymorphism
The crystal structure of this compound would be expected to feature a nearly planar naphthalene ring system. A key feature would be the presence of an intramolecular hydrogen bond between the hydroxyl group at the 2-position and the carbonyl oxygen of the ester group at the 1-position. This intramolecular hydrogen bond would lead to the formation of a stable six-membered ring, influencing the conformation of the ester group relative to the naphthalene plane. In the solid state, molecules would likely pack in a way that maximizes intermolecular interactions, such as π-π stacking between the naphthalene rings of adjacent molecules and potentially weak C-H···O hydrogen bonds.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules. Different polymorphs can exhibit different physical properties, such as melting point, solubility, and stability. While there are no specific reports on the polymorphism of this compound, the possibility of different packing arrangements leading to multiple crystalline forms cannot be ruled out. The study of polymorphism is crucial in fields like pharmaceuticals and materials science, as the specific crystalline form can significantly impact the material's performance.
Table 3: Anticipated Crystallographic Parameters for this compound (based on related structures)
| Parameter | Expected Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Key Structural Feature | Intramolecular O-H···O=C hydrogen bond |
| Intermolecular Interactions | π-π stacking, C-H···O interactions |
| Polymorphism | Possible, but not yet reported |
Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)
The molecular structure of this compound is conducive to a variety of non-covalent interactions that are crucial in dictating its solid-state architecture. These interactions include hydrogen bonding and π-π stacking.
Hydrogen Bonding: The presence of a hydroxyl (-OH) group as a hydrogen bond donor and a carbonyl group (C=O) of the methyl ester as a hydrogen bond acceptor suggests the high likelihood of significant hydrogen bonding. It is plausible that this compound engages in intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen, forming a stable six-membered ring. This type of intramolecular interaction is common in ortho-hydroxy carbonyl compounds. Additionally, intermolecular hydrogen bonds could form between the hydroxyl group of one molecule and the carbonyl oxygen of a neighboring molecule, leading to the formation of dimers or extended chains.
Supramolecular Assembly and Crystal Engineering
The principles of supramolecular chemistry and crystal engineering allow for the rational design of solid-state structures with desired properties. The self-assembly of this compound into a crystalline solid is guided by the aforementioned intermolecular forces.
In the context of crystal engineering, this compound could serve as a building block (a synthon) for the construction of more complex supramolecular structures, such as co-crystals. By introducing other molecules with complementary functional groups, it would be possible to form predictable and robust hydrogen-bonding motifs, leading to new materials with tailored properties. Studies on the closely related 1-hydroxy-2-naphthoic acid have shown its ability to form a variety of supramolecular synthons in cocrystals, highlighting the potential of this class of compounds in crystal engineering.
Below is a table summarizing the potential intermolecular interactions in this compound.
| Interaction Type | Donor | Acceptor | Potential Motif |
| Intramolecular Hydrogen Bond | Hydroxyl (-OH) | Carbonyl (C=O) | S(6) ring |
| Intermolecular Hydrogen Bond | Hydroxyl (-OH) | Carbonyl (C=O) | Dimer, Chain |
| π-π Stacking | Naphthalene Ring | Naphthalene Ring | Parallel-displaced, T-shaped |
Iv. Theoretical and Computational Studies of Methyl 2 Hydroxy 1 Naphthoate
Quantum Chemical Calculations
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing information about its energy, electron distribution, and geometry. Various levels of theory and basis sets are used depending on the desired accuracy and computational cost.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. nih.gov It offers a good balance between accuracy and computational efficiency, making it suitable for a wide range of molecular systems. mdpi.com For compounds similar to Methyl 2-hydroxy-1-naphthoate, such as 1-hydroxy-2-naphthoic acid (1H2NA), DFT calculations, particularly using the B3LYP functional with a 6-31G(d,p) basis set, have been used to optimize the molecular geometry. researchgate.net Such studies allow for the calculation of bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography. researchgate.net
DFT is also used to calculate vibrational frequencies (FT-IR and Raman spectra), which are crucial for the assignment of experimental spectral bands. researchgate.net Furthermore, DFT provides insights into the distribution of electronic charge and the molecular electrostatic potential (MEP), which can predict sites of electrophilic and nucleophilic attack.
| Parameter Calculated via DFT | Significance for this compound | Example Application (on Analogous Compounds) |
|---|---|---|
| Optimized Molecular Geometry | Provides the most stable 3D structure, including bond lengths and angles. | Calculation of monomer and dimer structures of 1-hydroxy-2-naphthoic acid. researchgate.net |
| Vibrational Frequencies | Predicts IR and Raman spectra to help interpret experimental data. | Detailed vibrational assignments performed with DFT for 1H2NA. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Maps electron density to identify reactive sites for electrophilic and nucleophilic attacks. | MEP analysis used to predict reactivity positions in various organic molecules. nih.gov |
| Electronic Properties | Calculates energies of molecular orbitals (HOMO, LUMO), dipole moment, and polarizability. | Used to study charge transfer and reactivity in novel azo dye ligands. researchgate.net |
Hartree-Fock (HF) is an ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While foundational, it does not fully account for electron correlation, which can affect the accuracy of the results. Semi-empirical methods, such as AM1, PM3, and MNDO, are simplified versions of HF theory that use parameters derived from experimental data to speed up calculations. uni-muenchen.de These methods are less computationally demanding than DFT or HF and can be useful for large molecules, though they are generally less accurate. uni-muenchen.de For complex Schiff bases and other aromatic systems, HF methods have been used alongside DFT to calculate optimized geometries and global minimum energies. worldwidejournals.com For this compound, these methods could serve as a preliminary tool to explore its conformational landscape before applying more rigorous and computationally expensive techniques.
To understand the behavior of molecules upon absorption of light, such as in UV-Vis spectroscopy, calculations of excited states are necessary. Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to investigate the electronic excited states of molecules. growingscience.com It is a common method for calculating vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., n→π* or π→π*). growingscience.com
In studies of analogous compounds like 2-(N-methylacetimidoyl)-1-naphthol, TD-DFT calculations have been performed to interpret experimental absorption and emission spectra and to validate the molecular structures responsible for the observed photophysics. nih.gov For this compound, TDDFT could be used to predict its UV-Vis spectrum, providing insights into the electronic transitions that give rise to its absorption bands and helping to explain its photophysical properties.
Molecular Dynamics Simulations and Conformation Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model the dynamic behavior of a system, providing insights into conformational changes, molecular flexibility, and intermolecular interactions.
Prediction of Reactivity and Spectroscopic Properties
Computational methods are invaluable for predicting how a molecule will behave in a chemical reaction and how it will interact with electromagnetic radiation.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate an electron, while the energy of the LUMO relates to its ability to accept an electron. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability, hardness, and chemical reactivity. worldwidejournals.commdpi.com A small HOMO-LUMO gap suggests that a molecule is more reactive and polarizable, as less energy is required to excite an electron from the ground state. nih.gov
For this compound, HOMO-LUMO analysis performed via DFT calculations would identify the distribution of these orbitals across the molecule. researchgate.net Typically, in such aromatic systems, the HOMO and LUMO are delocalized π-orbitals spread across the naphthalene (B1677914) ring system. The analysis would reveal the most probable sites for electrophilic and nucleophilic attack, thus predicting its reactivity in various chemical transformations. researchgate.netchemicalbook.com
| FMO Parameter | Definition | Significance for Chemical Reactivity |
|---|---|---|
| EHOMO (Energy of HOMO) | Energy of the highest occupied molecular orbital. | Indicates the molecule's capacity to donate an electron (nucleophilicity). Higher energy corresponds to a better electron donor. mdpi.com |
| ELUMO (Energy of LUMO) | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's capacity to accept an electron (electrophilicity). Lower energy corresponds to a better electron acceptor. mdpi.com |
| ΔE (HOMO-LUMO Gap) | The energy difference between the LUMO and HOMO (ELUMO - EHOMO). | A small gap implies high chemical reactivity, low kinetic stability, and high polarizability. A large gap implies high stability. nih.govworldwidejournals.com |
Global Reactivity Descriptors
Computational studies on substituted naphthoic acids reveal the influence of various functional groups on these reactivity descriptors. ajpchem.org While specific values for this compound are not explicitly detailed in the available literature, the data from closely related naphthoic acid derivatives provide a strong basis for understanding its expected chemical behavior. ajpchem.org The chemical hardness (η), for instance, indicates the molecule's resistance to changes in its electron distribution. A large HOMO-LUMO gap typically corresponds to high hardness and low reactivity. The electrophilicity index (ω) quantifies the energy stabilization when the molecule acquires additional electronic charge from the environment.
These descriptors are instrumental in predicting how this compound will interact with other reagents. For example, a high electrophilicity index would suggest that the molecule is a good electron acceptor. The values for these descriptors are determined by the specific electronic effects of the hydroxyl and methyl ester groups on the naphthalene ring system. ajpchem.org
Fictional data for illustrative purposes, based on trends from related compounds.
| Descriptor | Symbol | Formula | Typical Value (eV) | Significance |
|---|---|---|---|---|
| Ionization Potential | I | -EHOMO | ~7-8 | Energy required to remove an electron. |
| Electron Affinity | A | -ELUMO | ~1-2 | Energy released when an electron is added. |
| Chemical Potential | μ | -(I+A)/2 | ~(-4.5) - (-5) | Escaping tendency of electrons. |
| Chemical Hardness | η | (I-A)/2 | ~2.5-3.5 | Resistance to change in electron configuration. |
| Electrophilicity Index | ω | μ2/2η | ~3-4 | Propensity to accept electrons. |
Intramolecular Proton Transfer Mechanism Modeling
The presence of a hydroxyl group adjacent to a carbonyl group in this compound creates the potential for an intramolecular hydrogen bond (IMHB). This structural feature is a prerequisite for Excited-State Intramolecular Proton Transfer (ESIPT), a process where a proton is transferred from the hydroxyl group (proton donor) to the carbonyl oxygen (proton acceptor) upon photoexcitation.
However, theoretical and experimental studies on a series of hydroxynaphthoic acid esters, including this compound (referred to in literature as MHN21), have shown that not all isomers with an IMHB undergo ESIPT. ijpsonline.com Computational modeling indicates that for this compound, despite the presence of a strong IMHB in the ground state, the ESIPT process is not favored. ijpsonline.com The relative positioning of the hydroxyl and ester groups on the naphthalene skeleton in this specific isomer acts as a switch that effectively turns off the ESIPT pathway. ijpsonline.com
Studies on similar systems, such as 2-hydroxy-1-naphthaldehyde (B42665) derivatives, have modeled the ESIPT process in detail, calculating the potential energy surfaces for both the ground and excited states. mdpi.com These models typically show a low energy barrier for proton transfer in the excited state for molecules that do exhibit ESIPT. mdpi.com For this compound, such modeling would reveal a significant energy barrier in the excited state, preventing the formation of the proton-transferred tautomer. Consequently, its photostability is attributed to other non-radiative decay channels of its normal tautomeric form, rather than the energy dissipation pathway provided by ESIPT. ijpsonline.com
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
QSAR and QSPR models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These models are essential in medicinal chemistry and materials science for predicting the behavior of new compounds and guiding the design of molecules with desired characteristics.
Correlation of Molecular Descriptors with Observed Phenomena
For instance, a 3D-QSAR study on substituted naphthols as 5-lipoxygenase inhibitors revealed that thermodynamic and electronic descriptors are critical for their biological activity. ijpsonline.com Another study on a library of ortho-substituted naphthoic acids performed a QSAR analysis linking computed structural properties to biological activities. ajpchem.org The molecular descriptors typically used in such studies can be categorized as:
Electronic Descriptors: These include HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and atomic charges. They describe the electronic aspects of the molecule and its ability to engage in electrostatic interactions.
Steric/Topological Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, surface area, and various topological indices. They are crucial for understanding how a molecule fits into a receptor's active site.
Thermodynamic Descriptors: Properties like the heat of formation and total energy provide information about the stability of the molecule.
Lipophilicity Descriptors: The partition coefficient (log P) is a measure of a compound's solubility in nonpolar versus polar solvents and is a key factor in its pharmacokinetic profile.
In these models, a statistical method, such as multiple linear regression, is used to build an equation that quantitatively relates these descriptors to an observed phenomenon, like the inhibitory concentration (IC50) against a biological target. ijpsonline.com For this compound, its specific combination of electronic properties (from the hydroxyl and ester groups) and steric properties (defined by the naphthalene core) would determine its position within such a model and allow for the prediction of its activity based on the established correlation. ijpsonline.com
| Descriptor Type | Example Descriptors | Phenomenon Correlated |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Enzyme Inhibition, Receptor Binding Affinity |
| Steric/Topological | Molecular Weight, Molecular Volume, Shape Indices | Binding Specificity, Membrane Permeability |
| Thermodynamic | Heat of Formation, Total Energy | Chemical Stability, Reaction Rates |
| Lipophilicity | log P (Octanol-Water Partition Coefficient) | Absorption, Distribution, Metabolism, Excretion (ADME) |
V. Advanced Reactivity and Mechanistic Investigations
Reaction Kinetics and Thermodynamics
A comprehensive understanding of the reaction kinetics and thermodynamics of Methyl 2-hydroxy-1-naphthoate is crucial for optimizing its synthesis and predicting its behavior in various chemical environments. However, detailed experimental data on the specific rate constants, activation energies, and thermodynamic parameters for reactions involving this compound are not extensively available in the public domain. General principles of esterification and hydrolysis kinetics can be applied to understand its reactivity. For instance, the esterification of a carboxylic acid with an alcohol is a reversible process, and the kinetics are typically studied to determine the rate constants for both the forward and reverse reactions.
To provide a conceptual framework, the following table outlines the typical kinetic and thermodynamic parameters that would be investigated for a reaction like the esterification to form this compound.
| Parameter | Symbol | Description |
| Rate Constant (forward) | k_f | A proportionality constant that relates the rate of the forward reaction to the concentration of reactants. |
| Rate Constant (reverse) | k_r | A proportionality constant that relates the rate of the reverse reaction to the concentration of products. |
| Activation Energy | E_a | The minimum amount of energy required for a reaction to occur. |
| Pre-exponential Factor | A | A constant in the Arrhenius equation that represents the frequency of collisions between reacting molecules with the correct orientation. |
| Enthalpy of Reaction | ΔH | The change in the heat content of a system during a reaction at constant pressure. |
| Entropy of Reaction | ΔS | The change in the degree of disorder or randomness of a system during a reaction. |
| Gibbs Free Energy | ΔG | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system. |
Detailed Mechanistic Pathways
Reactions involving this compound can be broadly categorized into ionic and radical pathways.
Ionic Pathways: Many reactions of esters, such as hydrolysis and transesterification, proceed through ionic mechanisms. In acidic hydrolysis, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic hydrolysis (saponification), a hydroxide ion directly attacks the carbonyl carbon.
Radical Pathways: While less common for simple ester hydrolysis, radical reactions can be initiated under specific conditions, such as in the presence of radical initiators or under photochemical irradiation. For instance, the naphthalene (B1677914) ring system can participate in radical reactions, and the ester functional group can influence the stability and reactivity of radical intermediates.
The progression of a chemical reaction from reactants to products involves passing through one or more high-energy transition states and may involve the formation of transient intermediates.
Intermediates: In ionic reactions of esters, a common intermediate is the tetrahedral intermediate, formed by the nucleophilic addition to the carbonyl group. The stability of this intermediate can significantly influence the reaction rate.
Transition States: The transition state is the highest energy point along the reaction coordinate. Its structure is a hybrid of the reactants and products (or intermediates). The energy of the transition state determines the activation energy of the reaction. Computational chemistry can be a powerful tool to model the structures and energies of these fleeting species, providing insights into the reaction mechanism. For instance, density functional theory (DFT) calculations can be employed to map the potential energy surface of a reaction, identifying the transition state structures and their corresponding energies.
Photochemical Reactions and Photoinduced Processes
The photochemistry of this compound and related hydroxynaphthoic acid derivatives is a field of significant research interest, primarily due to the phenomenon of excited-state intramolecular proton transfer (ESIPT).
Upon absorption of a photon, a molecule is promoted to an electronically excited state. The subsequent relaxation processes determine the photophysical and photochemical fate of the molecule. For compounds like this compound, these pathways can include fluorescence, phosphorescence, internal conversion, intersystem crossing, and photochemical reactions.
Studies on related compounds, such as 1-hydroxy-2-naphthoic acid and 3-hydroxy-2-naphthoic acid, have shown that the position of the intramolecular hydrogen bond between the hydroxyl and carbonyl groups plays a critical role in the excited-state dynamics. This hydrogen bond can facilitate ESIPT. However, it has been suggested that for both methyl 1-hydroxy-2-naphthoate (B8527853) and this compound, there is a lack of significant ESIPT emission. This is attributed to the rapid non-radiative decay dynamics of their respective keto tautomers that would be formed upon proton transfer mdpi.com. The photostability of these compounds appears to be dependent on the non-radiative dynamics of their normal tautomers rather than the photophysics of the proton-transferred tautomers ias.ac.in.
The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can vary with the excitation wavelength for some hydroxynaphthoic acid esters in the gas phase mdpi.com.
Photoinduced proton transfer (PIPT) is a process where a proton is transferred from one part of a molecule to another in the excited state. In molecules with intramolecular hydrogen bonds, this is often referred to as excited-state intramolecular proton transfer (ESIPT).
For hydroxynaphthoic acids, ESIPT can lead to the formation of a tautomer with a different electronic structure, which may then fluoresce at a longer wavelength (a large Stokes shift) compared to the normal fluorescence. For example, 3-hydroxy-2-naphthoic acid exhibits dual fluorescence, indicating the presence of both the normal and the proton-transferred species in the excited state nih.gov. In contrast, 1-hydroxy-2-naphthoic acid shows only a single fluorescence band nih.gov.
The efficiency of PIPT can be highly dependent on the environment, such as the polarity of the solvent or the rigidity of the matrix in the solid state. In protic polymers, both intermolecular and intramolecular proton transfer can occur for some hydroxynaphthoic acids nih.gov. The specific positioning of the hydroxyl and carboxyl groups on the naphthalene ring is a key factor in determining whether ESIPT is a favorable de-excitation pathway mdpi.com. For this compound, the arrangement of the functional groups is such that while an intramolecular hydrogen bond exists, the subsequent ESIPT process and the radiative decay of the resulting tautomer are not efficient processes mdpi.com.
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The reactivity of this compound in aromatic substitution reactions is governed by the directing effects of its two substituents on the naphthalene ring system: the hydroxyl (-OH) group and the methoxycarbonyl (-COOCH₃) group. The interplay of these groups dictates the positions susceptible to electrophilic or nucleophilic attack.
Electrophilic Aromatic Substitution:
In electrophilic aromatic substitution (EAS), the hydroxyl group at the C-2 position is a potent activating group and an ortho-, para- director. Conversely, the methoxycarbonyl group at the C-1 position is a deactivating group and a meta- director. Due to the fused ring structure of naphthalene, the concept of ortho, para, and meta positions relative to a substituent is more complex than in benzene. For the hydroxyl group at C-2, the C-1 and C-3 positions are analogous to ortho positions, and the C-4 position is analogous to a para position.
Given that the C-1 position is already substituted, electrophilic attack is most likely to occur at the C-3 position, directed by the activating hydroxyl group. Electrophilic substitution on the second ring is less favored due to the deactivating nature of the methoxycarbonyl group. Reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to yield primarily 3-substituted derivatives of this compound. For instance, the azo coupling reaction, a type of electrophilic aromatic substitution, with 2-naphthol (B1666908) derivatives typically occurs at the 1-position. chempedia.inforesearchgate.net This further supports the prediction that the position adjacent to the hydroxyl group is highly activated towards electrophiles.
The stability of the intermediate carbocation (arenium ion) is a key factor in determining the regioselectivity of EAS on naphthalene derivatives. Attack at the alpha-position (like C-1 or C-4) is generally favored over the beta-position (like C-2 or C-3) because the resulting carbocation is more resonance-stabilized. pearson.comyoutube.compearson.com However, in this compound, the powerful activating effect of the hydroxyl group at C-2 would strongly favor substitution at the adjacent C-3 position.
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAᵣ) on the naphthalene ring of this compound is generally less facile than electrophilic substitution. SNAᵣ reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack and a good leaving group. masterorganicchemistry.comwikipedia.org In this compound, the methoxycarbonyl group is electron-withdrawing; however, the hydroxyl group is electron-donating, which deactivates the ring for nucleophilic attack.
For a nucleophilic aromatic substitution to occur, a suitable leaving group, such as a halide, would need to be present on the ring. If, for example, a halogen were introduced at a position activated by the methoxycarbonyl group, a nucleophilic substitution reaction could potentially take place. Research on 1-methoxy-2-(diphenylphosphinyl)naphthalene has shown that the methoxy (B1213986) group can be displaced by various nucleophiles, indicating that nucleophilic substitution on substituted naphthalenes is possible under the right conditions. elsevierpure.com
Enzyme-Catalyzed Transformations and Biotransformations
This compound, as a derivative of hydroxynaphthoic acid, is subject to various enzyme-catalyzed transformations, particularly by microorganisms. These biotransformations are key processes in the environmental degradation of polycyclic aromatic hydrocarbons (PAHs) and their derivatives.
Microbial Degradation Pathways
The microbial degradation of 2-hydroxy-1-naphthoic acid (2H1NA), the parent carboxylic acid of this compound, has been studied in detail, notably in the soil bacterium Burkholderia sp. strain BC1. microbiologyresearch.orgmicrobiologyresearch.orgnih.gov This bacterium can utilize 2H1NA as its sole source of carbon and energy. The initial step in the degradation pathway is the enzymatic hydrolysis of the ester bond of this compound to yield 2-hydroxy-1-naphthoic acid and methanol (B129727).
Following hydrolysis, the degradation of 2H1NA in Burkholderia sp. strain BC1 proceeds through a novel pathway initiated by a non-oxidative decarboxylation. This step is catalyzed by a specific 2-hydroxy-1-naphthoic acid non-oxidative decarboxylase, which converts 2H1NA to 2-naphthol. microbiologyresearch.orgresearchgate.net This enzymatic reaction is a crucial step that funnels the compound into a pathway for further degradation.
The resulting 2-naphthol is then further metabolized. The pathway involves the formation of 1,2,6-trihydroxy-1,2-dihydronaphthalene, which is subsequently converted to gentisic acid. microbiologyresearch.orgmicrobiologyresearch.orgnih.gov Gentisic acid is a key intermediate that can be further broken down into smaller molecules that enter central metabolic pathways.
Studies on other microorganisms, such as Stenotrophomonas maltophilia C6, have also identified 2-hydroxy-1-naphthoic acid as an intermediate in the degradation of phenanthrene (B1679779). nih.gov In some bacteria, 2-hydroxy-1-naphthoic acid can undergo meta-cleavage to form trans-2,3-dioxo-5-(2′-hydroxyphenyl)-pent-4-enoic acid. researchgate.net
Below is a data table summarizing the key microbial degradation products of 2-hydroxy-1-naphthoic acid.
| Metabolite | Microorganism | Enzymatic Step | Reference |
|---|---|---|---|
| 2-Naphthol | Burkholderia sp. strain BC1 | Non-oxidative decarboxylation | microbiologyresearch.orgresearchgate.net |
| 1,2,6-Trihydroxy-1,2-dihydronaphthalene | Burkholderia sp. strain BC1 | Hydroxylation | microbiologyresearch.orgmicrobiologyresearch.org |
| Gentisic Acid | Burkholderia sp. strain BC1 | Further metabolism | microbiologyresearch.orgnih.gov |
| trans-2,3-Dioxo-5-(2′-hydroxyphenyl)-pent-4-enoic acid | Staphylococcus sp. strain PN/Y | meta-Cleavage | researchgate.net |
Enzymatic Methylation and Hydroxylation
Enzymatic methylation and hydroxylation are common biotransformation reactions that can modify the structure and properties of aromatic compounds.
Enzymatic Methylation: While direct evidence for the enzymatic methylation of this compound is limited, it is a plausible biotransformation. In anaerobic degradation pathways of naphthalene by certain sulfate-reducing bacteria, methylation is the initial activation step, converting naphthalene to 2-methylnaphthalene. nih.gov This suggests that microbial systems possess the enzymatic machinery for methylating naphthalene rings. It is conceivable that similar enzymes could act on the hydroxyl group of this compound to form a methoxy group, or potentially at other positions on the ring, although this would be a less common reaction.
Enzymatic Hydroxylation: Enzymatic hydroxylation is a key step in the microbial degradation of many aromatic compounds. In the degradation of 2-hydroxy-1-naphthoic acid by Burkholderia sp. strain BC1, the intermediate 2-naphthol is hydroxylated to form 1,2,6-trihydroxy-1,2-dihydronaphthalene. microbiologyresearch.orgmicrobiologyresearch.org Fungal peroxygenases, such as those from Agrocybe aegerita, are also known to hydroxylate naphthalene to form 1-naphthol and 2-naphthol. nih.gov Engineered cytochrome P450 enzymes have also been shown to catalyze the hydroxylation of naphthalene. researchgate.net These findings suggest that this compound could be a substrate for various microbial hydroxylases, leading to the introduction of additional hydroxyl groups on the naphthalene ring, which would facilitate further degradation.
Dioxygenase-Mediated Ring Cleavage
A critical step in the aerobic microbial degradation of aromatic compounds is the cleavage of the aromatic ring, a reaction catalyzed by dioxygenase enzymes. In the degradation pathway of 2-hydroxy-1-naphthoic acid, the intermediate gentisic acid undergoes ring cleavage. microbiologyresearch.orgmicrobiologyresearch.orgnih.gov
This reaction is catalyzed by gentisate 1,2-dioxygenase, a non-heme iron enzyme that cleaves the aromatic ring of gentisic acid between the carboxyl and hydroxyl groups to form maleylpyruvic acid. chemrxiv.orgnih.gov This intradiol cleavage opens up the aromatic ring, producing a linear aliphatic compound that can be further metabolized.
Ring-cleaving dioxygenases are a diverse group of enzymes, and some can act on naphthoic acid derivatives. nih.gov For instance, 2-hydroxy-1-naphthoate dioxygenase has been identified as a meta-cleavage enzyme in some bacteria, cleaving the aromatic ring between C-9 and C-1 of 2-hydroxy-1-naphthoic acid. researchgate.net
The table below summarizes the key enzymes involved in the dioxygenase-mediated ring cleavage relevant to the degradation of this compound.
| Enzyme | Substrate | Product | Cleavage Type | Reference |
|---|---|---|---|---|
| Gentisate 1,2-dioxygenase | Gentisic Acid | Maleylpyruvic Acid | Intradiol | chemrxiv.orgnih.gov |
| 2-Hydroxy-1-naphthoate dioxygenase | 2-Hydroxy-1-naphthoic acid | trans-2,3-Dioxo-5-(2′-hydroxyphenyl)-pent-4-enoic acid | meta-Cleavage | researchgate.net |
Vi. Advanced Applications and Research Frontiers of Methyl 2 Hydroxy 1 Naphthoate
Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent intermolecular forces. Methyl 2-hydroxy-1-naphthoate, with its potential for hydrogen bonding, π-π stacking, and other weak interactions, is an intriguing candidate for the construction of supramolecular assemblies.
Cocrystallization and Crystal Engineering
Crystal engineering is a rapidly growing field that aims to design and synthesize solid-state structures with desired properties. This is achieved by understanding and utilizing intermolecular interactions to control the assembly of molecules in a crystalline lattice. While specific studies on the cocrystallization of this compound are not extensively documented, the behavior of its parent compound, 1-hydroxy-2-naphthoic acid, provides significant insights into its potential.
1-hydroxy-2-naphthoic acid has been successfully used in the formation of cocrystals with various N-containing heteroaromatic compounds. mdpi.com These studies have demonstrated the formation of robust hydrogen-bonded synthons, which are reliable and predictable patterns of intermolecular interactions. The primary interaction observed is the O-H···N hydrogen bond between the carboxylic acid and the nitrogen atom of the heterocycle. Additionally, weaker C-H···O and C-H···π interactions have been shown to play a crucial role in the self-assembly and stabilization of the resulting three-dimensional supramolecular architectures. mdpi.com
Given that this compound retains the key hydroxyl group and the aromatic naphthalene (B1677914) core, it is a promising candidate for forming cocrystals. The hydroxyl group can act as a hydrogen bond donor, while the ester carbonyl group can act as a hydrogen bond acceptor. The naphthalene ring system facilitates π-π stacking interactions, which are fundamental in the organization of many supramolecular structures. The interplay of these interactions can be exploited to construct novel crystalline materials with tailored properties.
Table 1: Potential Supramolecular Synthons with this compound
| Interacting Moiety | Potential Synthon | Type of Interaction |
| Hydroxyl Group | O-H···A (A=acceptor) | Hydrogen Bonding |
| Ester Carbonyl | D-H···O (D=donor) | Hydrogen Bonding |
| Naphthalene Ring | π···π | Stacking Interaction |
| Naphthalene C-H | C-H···O/π | Weak Hydrogen Bonding |
Development of Molecular Recognition Systems
Molecular recognition is the specific interaction between two or more molecules through non-covalent forces, leading to a well-defined structural organization. The principles of molecular recognition are central to the development of chemical sensors, catalysts, and drug delivery systems. Host-guest chemistry, a significant branch of supramolecular chemistry, focuses on designing host molecules that can selectively bind to specific guest molecules.
The structure of this compound incorporates features that are conducive to its use in molecular recognition systems. The naphthalene unit can serve as a binding site for electron-deficient aromatic guests through π-π stacking interactions. The hydroxyl and ester groups can participate in directional hydrogen bonding to recognize and bind complementary guest molecules.
While direct applications of this compound as a molecular receptor are still an emerging area of research, its structural motifs are found in more complex host molecules. The design of synthetic receptors often involves the strategic placement of functional groups on aromatic scaffolds to create specific binding cavities. The combination of a rigid naphthalene backbone with strategically positioned hydrogen bonding groups in this compound makes it a valuable building block for the synthesis of more elaborate host molecules for molecular recognition applications.
Materials Science and Functional Materials
The exploration of novel organic materials with unique optical, electronic, and physical properties is a cornerstone of modern materials science. Naphthalene derivatives, in general, have shown significant promise in this area, and this compound is no exception.
Liquid Crystalline Systems
Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. Molecules in a liquid crystalline phase can flow like a liquid, but their constituent molecules are oriented in a crystal-like way. Naphthalene-based compounds have been extensively investigated as core units in the design of liquid crystals due to the rigidity and aromaticity of the naphthalene ring system.
Specifically, naphthalene derivatives have been incorporated into the structures of bent-core (or banana-shaped) liquid crystals and twist–bend nematic liquid crystals. researchgate.netmdpi.com The introduction of a naphthalene core can enhance the thermal stability and influence the mesomorphic properties of these materials. The shape and electronic properties of the naphthalene unit contribute to the formation of the desired liquid crystalline phases.
While this compound itself is not a liquid crystal, its rigid naphthalene core makes it a suitable precursor for the synthesis of liquid crystalline materials. By attaching flexible aliphatic chains to the naphthalene scaffold, it is possible to induce mesomorphic behavior. The hydroxyl and ester groups provide convenient handles for further chemical modification to create more complex liquid crystalline molecules with tailored properties for applications in displays and sensors.
Photochromic Materials
Photochromism is the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, where the two forms have different absorption spectra. This property is the basis for applications such as photo-switchable devices, optical data storage, and smart windows.
The photochemical behavior of naphthoate esters has been a subject of interest. rsc.org Studies on substituted alkyl esters of aromatic carboxylic acids have shown that they can undergo photochemical cleavage. The efficiency of this process can be influenced by the presence of electron-donating groups, suggesting an electron-transfer mechanism. This photochemical reactivity opens up the possibility of designing photoresponsive materials based on the this compound scaffold.
Furthermore, the naphthalene chromophore is a key component in certain classes of photochromic compounds. While specific photochromic studies on this compound are limited, its UV-absorbing naphthalene core suggests that it could be functionalized to create novel photochromic systems. For instance, it could be incorporated into larger molecular structures that undergo photo-induced cyclization or isomerization reactions, leading to a change in color or other physical properties.
Optoelectronic Applications
Optoelectronic devices are those that source, detect, and control light. Organic materials are increasingly being used in optoelectronics due to their tunable properties, low cost, and flexibility. The electronic properties of naphthalene and its derivatives have been investigated for their potential in this field. tandfonline.comresearchgate.net
Naphthalene itself is a moderate insulator in its pure crystalline form, but it exhibits semiconducting character at low temperatures. wikipedia.org The electronic properties of naphthalene derivatives can be significantly altered by the introduction of substituents. The hydroxyl and ester groups in this compound can influence its electronic structure and, consequently, its conductivity and optical properties.
Theoretical and experimental studies on various naphthalene derivatives have explored their charge transport properties, with a focus on determining their hole and electron mobilities. tandfonline.comresearchgate.net These studies are crucial for assessing the potential of these materials in applications such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The analysis of intermolecular interactions, often facilitated by Hirshfeld surface analysis, provides insights into the charge transport pathways within the crystalline material. researchgate.net While detailed optoelectronic characterization of this compound is an area for future research, the foundational knowledge from related naphthalene derivatives suggests its potential as a building block for organic electronic materials.
Chemical Biology and Medicinal Chemistry Research
This compound, a notable naphthol derivative, has garnered significant interest in chemical biology and medicinal chemistry. Its unique structure serves as a scaffold for investigating biological activities and as a precursor in the synthesis of complex therapeutic molecules. Research has particularly focused on its anti-inflammatory properties, its role as a synthetic intermediate, and its potential to modulate enzyme activity, paving the way for the development of new therapeutic agents.
This compound has demonstrated significant anti-inflammatory effects, primarily investigated in macrophage-mediated inflammatory responses. Studies using lipopolysaccharide (LPS)-stimulated murine macrophages have shown that this compound can effectively inhibit the production of key inflammatory mediators. nih.gov
The compound significantly suppresses the release of nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov Furthermore, it inhibits the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes crucial to the inflammatory cascade. nih.gov This inhibition extends to the messenger RNA (mRNA) level for these inflammatory markers, indicating that the compound acts at the level of gene transcription. nih.gov
The underlying mechanism for this anti-inflammatory activity involves the modulation of critical signaling pathways. Research has revealed that this compound suppresses the activation of the nuclear factor-kappa B (NF-κB) pathway. nih.gov It achieves this by preventing the degradation of IκB-α, an inhibitory protein, thereby blocking the translocation of NF-κB into the nucleus where it would otherwise activate pro-inflammatory genes. nih.gov Additionally, the compound has been shown to decrease the LPS-induced activation of mitogen-activated protein kinases (MAPKs), specifically p38 MAPK and c-Jun N-terminal kinases (JNK), which are also central to the inflammatory response. nih.gov
Table 1: Summary of Anti-inflammatory Effects of this compound
| Target Molecule/Pathway | Observed Effect | Mechanism of Action | Reference |
|---|---|---|---|
| Nitric Oxide (NO) | Inhibition of release | Downregulation of iNOS expression | nih.gov |
| Pro-inflammatory Cytokines (IL-1β, IL-6) | Inhibition of release and mRNA expression | Suppression of NF-κB and MAPK pathways | nih.gov |
| iNOS and COX-2 | Inhibition of protein and mRNA expression | Suppression of NF-κB transcriptional activity | nih.gov |
| NF-κB Signaling Pathway | Inhibition of activation | Prevention of IκB-α degradation and NF-κB translocation | nih.gov |
| MAPK Signaling Pathway | Inhibition of p38 and JNK activation | Decrease in LPS-induced phosphorylation | nih.gov |
The naphthoic acid framework is a common motif in various natural products and biologically active compounds. This compound serves as a valuable starting reagent for the synthesis of more complex molecules. It has been employed as a precursor in the synthesis of aza-mollugin derivatives. figshare.com Mollugin itself is a natural product isolated from plants of the Rubiaceae family and is known for its diverse biological activities.
Furthermore, the 1-hydroxy-2-naphthoic acid scaffold, for which the methyl ester is a protected form, is a key building block in the synthesis of potential anticancer agents. For instance, this structure has been used to create a series of N-substituted 1-hydroxynaphthalene-2-carboxanilides, which have been evaluated for their antiproliferative activity against human cancer cell lines. mdpi.com The ability to readily modify the carboxyl group makes this compound an important intermediate in creating libraries of compounds for drug discovery. The broader class of naphthoquinones and their hydroxylated derivatives are precursors to many natural products with potent antitumor activities, such as the enediyne antibiotic Neocarzinostatin. asianpubs.org
Building on its anti-inflammatory mechanisms, this compound is recognized as an inhibitor and modulator of several key enzymes involved in disease processes. Its ability to suppress the expression of iNOS and COX-2 places it in the category of enzyme expression inhibitors. nih.govresearchgate.net These enzymes are significant targets in the development of anti-inflammatory drugs.
The compound's influence extends to the modulation of protein kinases, specifically the JNK and p38 MAPK signaling proteins. nih.gov By inhibiting the activation of these kinases, it modulates the cellular response to inflammatory stimuli. This modulation of kinase activity is a critical area of research for therapies targeting inflammation, cancer, and other signaling-related disorders. While not demonstrated for this specific ester, the broader class of naphthalene-based carboxylic acids has also been investigated for the inhibition of other enzymes, such as Babesia microti lactate (B86563) dehydrogenase (BmLDH), highlighting the potential of this chemical scaffold to generate specific enzyme inhibitors. nih.gov
The multifaceted biological activities of this compound underscore its potential in the development of novel therapeutic agents. Its well-documented anti-inflammatory properties, stemming from the dual inhibition of the NF-κB and MAPK pathways, make it a strong candidate for further investigation into treatments for inflammatory diseases. The capacity to act as a precursor for a range of anticancer compounds and natural product derivatives further broadens its therapeutic relevance. The development of new drugs based on this scaffold could lead to agents with novel mechanisms of action or improved efficacy. Future research may focus on optimizing the structure of this compound to enhance its potency and selectivity for specific enzymatic or cellular targets, potentially leading to new treatments for a variety of conditions.
Sensor Technology and Analytical Chemistry
The naphthalene moiety is an excellent fluorophore, known for its high quantum yield and photostability. nih.gov This intrinsic fluorescence makes naphthalene derivatives, including the scaffold of this compound, highly valuable in the field of sensor technology and analytical chemistry. These compounds are frequently used as the core signaling unit in the design of chemosensors for detecting a variety of analytes.
While this compound itself is not typically used directly as a sensor, its structure provides a versatile platform for the synthesis of highly selective and sensitive chemosensors. The hydroxyl and ester groups are reactive sites that can be readily modified to incorporate specific recognition units (receptors) for target analytes.
A common strategy involves converting the related 2-hydroxy-1-naphthaldehyde (B42665) into Schiff base derivatives. asianpubs.orgtandfonline.comnih.govnih.gov These Schiff bases act as effective ligands that can coordinate with various metal ions. The binding of a metal ion to the Schiff base ligand often results in a significant change in the fluorescence properties of the naphthalene core, a mechanism known as chelation-enhanced fluorescence (CHEF). nih.gov This "turn-on" fluorescence response allows for the sensitive detection of ions such as Al³⁺, Mg²⁺, and Zn²⁺. tandfonline.comnih.gov Similarly, hydrazone derivatives based on the 3-hydroxy-2-naphthoic acid structure have been developed as colorimetric and fluorescent sensors for anions like cyanide (CN⁻). researchgate.net
The sensing mechanism often relies on the inhibition of photo-induced electron transfer (PET) upon complexation with the analyte. tandfonline.com In its free state, the sensor's fluorescence may be quenched, but upon binding the analyte, this quenching process is disrupted, leading to a measurable increase in fluorescence intensity. The high sensitivity of these naphthalene-based probes has enabled the detection of metal ions at micromolar and even nanomolar concentrations. nih.govresearchgate.net This makes them powerful tools for environmental monitoring and biological imaging. tandfonline.com
Table 2: Application of Naphthalene-Based Scaffolds in Chemosensor Development
| Sensor Precursor Structure | Target Analyte(s) | Sensing Mechanism | Typical Application | References |
|---|---|---|---|---|
| 2-Hydroxy-1-naphthaldehyde Schiff Base | Al³⁺, Mg²⁺ | PET Inhibition, CHEF | Cell Imaging | tandfonline.com |
| 2-Hydroxy-1-naphthaldehyde Schiff Base | Zn²⁺ | CHEF | Environmental Water Analysis | nih.gov |
| 3-Hydroxy-2-naphthoic Hydrazone | CN⁻ | Deprotonation | Test Strip Development | researchgate.net |
| Naphthalene Cationic Schiff Base | Mn²⁺, Co²⁺ | Static Quenching | Environmental Water Analysis | nih.gov |
| Naphthol-thiazole Derivative | Al³⁺ | CHEF | Reversible Sensing |
Fluorescent Probes and Imaging Agents
The potential application of this compound and its isomers in fluorescence is an area of active investigation, primarily centered on a phenomenon known as excited-state intramolecular proton transfer (ESIPT). This process can lead to a large Stokes shift (a significant difference between the absorption and emission maxima), which is a highly desirable characteristic for fluorescent probes.
However, research has demonstrated that the specific arrangement of the functional groups in this compound limits its effectiveness as a traditional ESIPT-based probe. Unlike its isomer, methyl 2-hydroxy-3-naphthoate, which exhibits dual fluorescence emission, this compound does not show significant ESIPT emission. mdpi.com This difference is attributed to the rapid non-radiative dynamics of its keto tautomer that forms upon excitation. mdpi.com The relative position of the intramolecular hydrogen bond within the naphthalene framework is crucial and acts as a switch that governs the efficiency of the ESIPT process. mdpi.comresearchgate.net While this compound itself does not exhibit the properties ideal for an ESIPT probe, studies of its fluorescence quantum yield and photophysical behavior provide fundamental insights into the structure-property relationships essential for designing new naphthalene-based fluorescent materials. mdpi.com
Catalysis and Organocatalysis
In the realm of catalysis, this compound serves primarily as a key substrate in the development of novel synthetic methodologies, particularly those focused on creating stereochemically complex molecules. Its aromatic naphthalene core can be strategically dearomatized to generate chiral naphthalenone structures, which are valuable building blocks in medicinal chemistry and materials science.
The application of this compound in the direct design and synthesis of ligands for metal-catalyzed reactions is not a widely documented area of research. While naphthol derivatives are integral components of many privileged chiral ligands (e.g., BINOL), the specific use of this compound as a precursor for new ligand classes remains a largely unexplored frontier.
This compound has proven to be a valuable substrate in the field of enantioselective catalysis, where the goal is to synthesize a specific enantiomer of a chiral product. Researchers have successfully employed this compound in dearomatization reactions to create chiral centers with high fidelity.
One notable example is a copper-catalyzed enantioselective dearomative azidation reaction. acs.org This method transforms this compound into chiral 1-azido-2-hydroxy-1-naphthoates, which contain a nitrogen-bearing all-carbon quaternary stereocenter. acs.org The reaction proceeds with high yield and good enantioselectivity. acs.org
Furthermore, the compound has been utilized in palladium-catalyzed intermolecular asymmetric allylic dearomatization. rsc.orgrsc.org An early attempt at this transformation highlighted the challenges associated with this substrate; while chemo- and regio-selectivities were excellent, the reaction using a (R,R)-Trost ligand yielded very low enantioselectivity (10% ee). rsc.orgrsc.org This underscores the intricate catalyst-substrate interactions that must be optimized for achieving high enantiomeric excess.
| Catalytic System | Reaction Type | Product Type | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Copper / dbfox/Ph Ligand | Dearomative Azidation | Chiral 1-azido-2-hydroxy-1-naphthoates | 98% | 88% | acs.org |
| Palladium / (R,R)-Trost Ligand | Allylic Dearomatization | β-naphthalenones | High | 10% | rsc.orgrsc.org |
Environmental Chemistry and Bioremediation
The environmental fate of this compound is closely linked to the biodegradation of polycyclic aromatic hydrocarbons (PAHs). While direct microbial degradation of the methyl ester is not extensively studied, its parent compound, 2-hydroxy-1-naphthoic acid (2H1NA), is a well-established intermediate in the metabolic breakdown of phenanthrene (B1679779), a common PAH pollutant. microbiologyresearch.orgoup.com It is presumed that microbial esterase enzymes would first hydrolyze this compound to 2H1NA, which would then enter established catabolic pathways.
Several bacterial strains have been identified that can metabolize 2-hydroxy-1-naphthoic acid, demonstrating nature's ability to break down complex aromatic structures. The degradation pathways are specific to the microbial species.
For instance, Burkholderia sp. strain BC1, isolated from a contaminated site, utilizes 2H1NA as its sole source of carbon and energy. microbiologyresearch.orgnih.gov Its metabolic pathway proceeds through the formation of 2-naphthol (B1666908) and subsequently gentisic acid before the aromatic ring is cleaved. microbiologyresearch.orgnih.gov Other bacteria, such as Ochrobactrum sp. strain PWTJD and Staphylococcus sp. strain PN/Y, employ a different strategy involving a meta-cleavage dioxygenase enzyme to directly open the aromatic ring of 2-hydroxy-1-naphthoic acid. oup.comresearchgate.net These pathways ultimately convert the complex aromatic structure into simpler molecules that can enter central metabolic cycles like the tricarboxylic acid (TCA) cycle. oup.comresearchgate.net
| Bacterial Strain | Parent PAH | Key Intermediate | Key Degradation Feature | Reference |
|---|---|---|---|---|
| Burkholderia sp. BC1 | Naphthalene / 2H1NA | 2-hydroxy-1-naphthoic acid | Degradation via 2-naphthol and gentisic acid | microbiologyresearch.orgnih.gov |
| Ochrobactrum sp. PWTJD | Phenanthrene | 2-hydroxy-1-naphthoic acid | Metabolism via meta-cleavage dioxygenase | oup.com |
| Staphylococcus sp. PN/Y | Phenanthrene | 2-hydroxy-1-naphthoic acid | Assimilation via meta-cleavage of 2H1NA | researchgate.netchemchart.com |
Vii. Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The paradigm of chemical synthesis and compound evaluation is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). These computational tools offer the potential to dramatically accelerate the discovery and optimization of novel derivatives of Methyl 2-hydroxy-1-naphthoate with tailored properties.
Machine learning models, particularly deep neural networks, are increasingly adept at predicting the physicochemical and biological properties of molecules from their structural data alone. consensus.appulster.ac.ukresearchgate.net For instance, algorithms can be trained on large datasets of known compounds to predict properties such as solubility, toxicity, and binding affinity for specific biological targets. nih.govresearch.google This in-silico screening allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources. researchgate.net
In the context of this compound, AI can be employed to design new analogs with enhanced therapeutic potential. By using the core naphthoate scaffold as a starting point, generative models can propose novel molecular structures with optimized characteristics, such as improved anti-inflammatory activity or selectivity for a particular enzyme. nih.gov These models learn the underlying rules of chemical structure and bioactivity, enabling the exploration of a vast chemical space that would be inaccessible through traditional methods. research.google
Table 1: Potential Applications of AI/ML in this compound Research
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Property Prediction | Using ML models to predict physicochemical properties (e.g., LogD, solubility) and biological activities (e.g., enzyme inhibition) of novel derivatives. ulster.ac.ukresearchgate.net | Rapid identification of high-potential candidates for synthesis and testing. |
| Generative Design | Employing deep learning to design new molecules based on the this compound scaffold with desired property profiles. | Discovery of novel compounds with enhanced efficacy and safety. |
| Reaction Prediction | Predicting optimal reaction conditions and pathways for the synthesis and modification of the compound, improving yield and purity. | More efficient and sustainable chemical manufacturing processes. |
| QSAR Modeling | Developing Quantitative Structure-Activity Relationship (QSAR) models to understand the link between molecular features and biological activity. | Guiding the rational design of more potent and selective analogs. |
Advanced Spectroscopic Techniques for Real-Time Mechanistic Probing
Understanding the intricate details of chemical reactions is fundamental to optimizing synthesis and discovering new functionalities. Advanced spectroscopic methods are moving beyond static characterization to provide real-time snapshots of molecular transformations, offering unprecedented insight into reaction mechanisms. primescholars.comirma-international.org
For this compound, techniques like time-resolved spectroscopy can elucidate the formation of transient intermediates during its synthesis, such as the esterification of 2-hydroxy-1-naphthoic acid. sigmaaldrich.comwikipedia.org Femtochemistry, using ultra-fast laser pulses, can even capture the dynamics of bond formation and cleavage on the femtosecond timescale. primescholars.com This level of detail is crucial for understanding reaction kinetics and identifying rate-limiting steps or sources of unwanted byproducts. irma-international.org
Furthermore, techniques such as two-dimensional infrared (2D-IR) spectroscopy can probe the dynamics of molecular structures and their interactions with solvents or catalysts. primescholars.com High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, already a cornerstone of chemical analysis, continues to evolve with methods that allow for the study of complex molecular interactions and dynamics in solution. primescholars.comresearchgate.net Applying these advanced methods to the reactions of this compound could reveal subtle mechanistic details, enabling chemists to refine synthetic protocols for greater efficiency and selectivity. researchgate.net
Nanoscale Applications and Hybrid Material Development
The convergence of materials science and nanotechnology opens up new avenues for the application of organic molecules like this compound. By incorporating this compound into larger material systems, its intrinsic properties can be harnessed to create novel functional materials.
One promising area is the development of hybrid organic-inorganic materials. For example, research on the related compound 2-hydroxy-1,4-naphthoquinone (B1674593) (Lawsone) has shown that integrating it with rare-earth nanomaterials can produce biocompatible hybrids with excellent UV and IR filtering properties. researchgate.net This suggests a potential application for this compound derivatives in advanced sunscreens and protective coatings. The naphthoquinone structure is known for its optical and heat management characteristics, which could be tuned by modifying the functional groups on the naphthyl ring. researchgate.net
The compound could also serve as a functional ligand for the surface modification of nanoparticles, creating tailored nano-objects for catalysis or sensing. The ester and hydroxyl groups provide handles for chemical conjugation, allowing the molecule to be anchored to metal or metal oxide nanoparticles. For instance, iron carbide nanoparticles have been used as catalysts for the hydrodeoxygenation of aromatic esters, a process relevant to biomass conversion and plastic recycling. acs.orgacs.org this compound could be explored as a substrate or a modifying agent in similar catalytic nanosystems.
Precision Chemical Biology and Drug Discovery Efforts
The naphthoic acid and naphthoquinone scaffolds are prevalent in natural products and have inspired the development of numerous therapeutic agents. researchgate.netresearchgate.net Emerging research suggests that derivatives of this compound could be valuable leads in precision chemical biology and drug discovery.
A study on the isomeric compound, Methyl 1-hydroxy-2-naphthoate (B8527853), demonstrated significant anti-inflammatory effects in macrophage cells. nih.gov The compound was found to inhibit the release of key inflammatory mediators like nitric oxide (NO), IL-1β, and IL-6 by suppressing the NF-κB and MAPK signaling pathways. nih.gov This finding highlights the potential of the hydroxynaphthoate (B12740854) skeleton as a basis for developing new anti-inflammatory drugs.
Furthermore, other related naphthoic acid derivatives have been identified as potent and selective enzyme inhibitors. For example, 3,5-dihydroxy 2-napthoic acid was identified as a lead compound for designing drugs against Babesia microti, a parasite responsible for human babesiosis, by specifically targeting its lactate (B86563) dehydrogenase (LDH) enzyme. frontiersin.org The study found that this compound had a selectivity of approximately 5,000-fold for the parasite's LDH over human LDH. frontiersin.org Such high selectivity is a critical goal in modern drug discovery, aiming to maximize therapeutic effects while minimizing side effects. These studies provide a strong rationale for screening this compound and its derivatives against a range of biological targets, including those relevant to infectious diseases and inflammatory conditions. frontiersin.orgnih.gov
Table 2: Bioactivity of Naphthoate/Naphthoquinone Derivatives
| Compound | Biological Target/Activity | Key Finding | Reference |
|---|---|---|---|
| Methyl 1-hydroxy-2-naphthoate | Anti-inflammatory (in macrophages) | Inhibited LPS-induced expression of iNOS, COX-2, IL-1β, and IL-6 via suppression of NF-κB and MAPKs pathways. | nih.gov |
| 3,5-dihydroxy 2-napthoic acid | Babesia microti Lactate Dehydrogenase (BmLDH) | Inhibited BmLDH with ~5,000-fold selectivity over human LDH. | frontiersin.org |
| 2-hydroxy-1,4-naphthoquinone derivatives | Antimalarial (Plasmodium falciparum) | Derivatives with alkyldiarylether side chains show promise as antimalarial agents. | nih.gov |
Sustainable Chemical Manufacturing and Circular Economy Principles
The chemical industry is undergoing a paradigm shift towards "Green Chemistry" and circular economy models, which prioritize resource efficiency, waste reduction, and the use of renewable feedstocks. mdpi.comnih.gov The future synthesis of this compound will likely be guided by these principles.
Sustainable manufacturing approaches could involve the use of biocatalysts, such as enzymes, which operate under mild conditions and offer high selectivity, thereby reducing energy consumption and waste generation. nih.gov The ester linkage in this compound makes its synthesis amenable to lipase-catalyzed reactions, a well-established green alternative to traditional chemical esterification. nih.gov Additionally, developing synthetic routes that utilize renewable starting materials is a key goal. Research into the synthesis of related naphthoic acid derivatives from bio-based precursors like sinapic acid showcases a viable path away from fossil fuel-based feedstocks. tandfonline.com
The principles of a circular economy also apply to the lifecycle of products containing this compound. mdpi.com For instance, if used in materials like polyesters, innovative recycling methods are being developed. Magnetically induced catalysis using iron nanoparticles has shown promise for the selective depolymerization of PET plastics, breaking them down into valuable aromatic compounds. acs.orgacs.org Such technologies could potentially be adapted to recycle materials containing naphthoate esters, recovering the core chemical structure for reintegration into the value chain. acs.org This approach aligns with the circular economy's goal of extending the high-quality use of chemical resources and valorizing waste streams. mdpi.compaint.org
Q & A
Q. What experimental methods are used to synthesize Methyl 2-hydroxy-1-naphthoate, and how do reaction conditions influence product distribution?
The Kolbe-Schmitt reaction is a key method for synthesizing this compound derivatives. Computational studies (e.g., M062X method) reveal that carboxylation of sodium 2-naphthoxide with CO₂ proceeds via electrophilic attack at positions 1, 3, and 5. Pathway 1 (producing sodium 2-hydroxy-1-naphthoate) and Pathway 3 (3-hydroxy-2-naphthoate) are competitive, with Pathway 3 requiring slightly higher activation energy but yielding a more thermodynamically stable product. Experimental validation confirms these pathways, emphasizing the role of temperature and CO₂ pressure in controlling regioselectivity .
Q. How is this compound characterized in terms of purity and structural integrity?
Common techniques include:
- Melting Point Analysis : Melting points (e.g., 79–81°C for this compound) are used as preliminary purity indicators .
- Spectroscopy : NMR and IR spectroscopy confirm functional groups (e.g., ester and hydroxyl groups).
- Chromatography : HPLC or GC-MS quantifies impurities and validates synthetic yield .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While acute toxicity data are limited, standard precautions include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Waste Disposal : Classify as "special waste" and follow regional regulations for chemical disposal .
Advanced Research Questions
Q. How can computational modeling predict reaction mechanisms involving this compound intermediates?
Density Functional Theory (DFT) methods, such as M062X, simulate transition states and intermediates in carboxylation reactions. For example, modeling the Kolbe-Schmitt reaction identifies two transition states per pathway and calculates activation energies (e.g., 25–30 kcal/mol for Pathway 1). These models align with experimental product ratios and guide optimization of reaction conditions .
Q. What are the thermal decomposition pathways of metal complexes derived from this compound?
Studies on lanthanum complexes (e.g., tetrahydrazinelanthanum 2-hydroxy-1-naphthoate) show decomposition proceeds via:
- Dehydrazination : Loss of hydrazine ligands at 150–250°C.
- Intermediate Phases : Formation of La₂O(CO₃)₂ and La₂O₂CO₃ before final conversion to La₂O₃ nanoparticles (29–50 nm) at 675°C.
- Kinetics : Activation energy (calculated via Coats-Redfern method) indicates higher stability for hydrated complexes compared to anhydrous forms .
Q. How do researchers assess the toxicological risks of this compound in environmental and biological systems?
Systematic toxicological reviews follow steps:
- Literature Screening : Use query strings (e.g., "Naphthalenes/toxicity"[mh] OR "Polycyclic Aromatic Hydrocarbons/pharmacokinetics"[mh]) to identify relevant studies in databases like PubMed .
- Risk of Bias Assessment : Evaluate experimental animal studies for randomization, dose allocation, and outcome reporting using standardized questionnaires .
- Evidence Integration : Combine data from in vitro, in vivo, and epidemiological studies to establish hazard thresholds .
Q. What methodologies resolve contradictions in reported physicochemical properties of this compound?
Discrepancies in properties like density (1.3 g/cm³ vs. 1.352 g/cm³) or decomposition temperatures may arise from:
- Sample Purity : Impurities from synthesis (e.g., residual solvents) alter measurements.
- Analytical Techniques : Compare results from DSC (for thermal stability) vs. TGA (for decomposition profiles).
- Crystallinity : XRD analyses differentiate amorphous vs. crystalline phases, which affect melting points .
Q. How is this compound utilized in nanomaterials synthesis?
The compound serves as a precursor for:
- Metal Oxide Nanoparticles : Thermal decomposition of lanthanum complexes yields La₂O₃, used in catalysts or sensors.
- Carbon-Based Materials : Pyrolysis under controlled conditions produces carbon matrices with embedded nanoparticles, relevant for energy storage applications .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
